3-(1,3-benzodioxol-5-yl)-5-phenyl-7H-furo[3,2-g]chromen-7-one
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Overview
Description
3-(1,3-benzodioxol-5-yl)-5-phenyl-7H-furo[3,2-g]chromen-7-one is a complex organic compound known for its unique structural features and potential applications in various scientific fields. This compound is characterized by the presence of a benzodioxole group, a phenyl group, and a furochromenone core, which contribute to its distinct chemical properties and biological activities.
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of 3-(1,3-benzodioxol-5-yl)-5-phenyl-7H-furo[3,2-g]chromen-7-one typically involves multi-step organic reactions. One common method includes the condensation of aromatic aldehydes with aromatic ketones through aldol condensation, followed by cyclization and oxidation steps . The reaction conditions often require the use of strong bases, such as sodium hydroxide, and organic solvents like ethanol or methanol .
Industrial Production Methods
Industrial production of this compound may involve similar synthetic routes but on a larger scale. The process is optimized for higher yields and purity, often utilizing continuous flow reactors and automated systems to control reaction parameters precisely .
Chemical Reactions Analysis
Types of Reactions
3-(1,3-benzodioxol-5-yl)-5-phenyl-7H-furo[3,2-g]chromen-7-one undergoes various chemical reactions, including:
Common Reagents and Conditions
Oxidation: Potassium permanganate, chromium trioxide, acidic or basic conditions.
Reduction: Hydrogen gas, palladium catalyst, mild temperatures.
Substitution: Halogens, nucleophiles, appropriate solvents like dichloromethane or acetonitrile.
Major Products Formed
Oxidation: Carboxylic acids, ketones.
Reduction: Reduced derivatives with hydrogenated aromatic rings.
Substitution: Substituted aromatic compounds with various functional groups.
Scientific Research Applications
3-(1,3-benzodioxol-5-yl)-5-phenyl-7H-furo[3,2-g]chromen-7-one has several applications in scientific research:
Mechanism of Action
The mechanism of action of 3-(1,3-benzodioxol-5-yl)-5-phenyl-7H-furo[3,2-g]chromen-7-one involves its interaction with specific molecular targets and pathways:
Comparison with Similar Compounds
Similar Compounds
3-(1,3-benzodioxol-5-yl)-1-phenylprop-2-en-1-one: Shares the benzodioxole and phenyl groups but differs in the core structure.
2-Propenal, 3-(1,3-benzodioxol-5-yl)-: Similar in having the benzodioxole group but with a different functional group arrangement.
Uniqueness
3-(1,3-benzodioxol-5-yl)-5-phenyl-7H-furo[3,2-g]chromen-7-one is unique due to its furochromenone core, which imparts distinct chemical and biological properties compared to other benzodioxole-containing compounds .
Properties
Molecular Formula |
C24H14O5 |
---|---|
Molecular Weight |
382.4 g/mol |
IUPAC Name |
3-(1,3-benzodioxol-5-yl)-5-phenylfuro[3,2-g]chromen-7-one |
InChI |
InChI=1S/C24H14O5/c25-24-10-16(14-4-2-1-3-5-14)17-9-18-19(12-26-21(18)11-22(17)29-24)15-6-7-20-23(8-15)28-13-27-20/h1-12H,13H2 |
InChI Key |
CDNFREJAKMEVKD-UHFFFAOYSA-N |
Canonical SMILES |
C1OC2=C(O1)C=C(C=C2)C3=COC4=C3C=C5C(=CC(=O)OC5=C4)C6=CC=CC=C6 |
Origin of Product |
United States |
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